Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, characterized by a benzofuran ring structure with a trifluoromethyl group and a carboxylate ester functional group. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may confer specific biological activities.
The compound can be synthesized through various methods, often involving the use of trifluoromethylation techniques and benzofuran derivatives as starting materials. Its synthesis has been explored in multiple studies focusing on the development of benzofuran derivatives with enhanced pharmacological properties .
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate falls under the category of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds of interest in drug development .
The synthesis of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and purity. For instance, employing transition-metal-free conditions has been reported to simplify the process while maintaining efficiency .
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate has a complex molecular structure characterized by:
These structural features are crucial for understanding how the compound interacts with biological targets.
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance reactivity while minimizing side products. For example, using Lewis acids can promote electrophilic substitution effectively .
The mechanism of action for methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is primarily related to its interactions with biological targets:
Research indicates that compounds within this class exhibit significant inhibitory effects against various cancer cell lines, suggesting potential therapeutic applications .
These properties are essential for determining the handling and application of the compound in laboratory settings .
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate has several potential scientific uses:
Research continues to explore its efficacy and safety profiles, aiming to harness its properties for therapeutic development .
The benzofuran core of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate is typically constructed via domino Friedel-Crafts/lactonization or transition-metal-free cyclization. A highly efficient domino reaction employs 3,3,3-trifluoromethyl pyruvate (trifluoromethylation source) with phenols under acid catalysis (e.g., acetic acid, 120°C), yielding 3-trifluoromethylated benzofuranones in up to 86% yield [4]. This method circumvents metal catalysts and leverages the electrophilicity of trifluoromethyl pyruvate for regioselective cyclization. Alternatively, a one-pot protocol using 2-fluorobenzonitrile derivatives and hydroxyketones under Cs₂CO₃/DMSO achieves benzofuran formation at room temperature via nucleophilic aromatic substitution and cyclization. Electron-withdrawing groups (e.g., trifluoromethyl) on the benzonitrile enhance yields (up to 82%) by facilitating ring closure [6] [9].
Table 1: Benzofuran Core Formation Strategies
Method | Conditions | Key Advantages | Yield Range |
---|---|---|---|
Domino Friedel-Crafts/Lactonization | AcOH, 120°C, 4–6 h | No metal catalyst, high regioselectivity | 35–86% |
Transition-Metal-Free Cyclization | Cs₂CO₃, DMSO, rt, 4 h | Ambient temperature, broad substrate scope | 52–82% |
Ultrasound-Assisted Friedländer | KHSO₄, 80°C, EtOH, ultrasound | Rapid reaction (≤2 h), energy-efficient | 74% |
Incorporating the trifluoromethyl group at the C7 position employs two primary strategies: (1) Late-stage trifluoromethylation of preformed benzofurans using Umemoto’s reagent or Togni’s reagent under copper catalysis, though this risks regiochemical heterogeneity; (2) Building-block approaches using trifluoromethyl-containing synthons, such as 3,3,3-trifluoromethyl pyruvate, which undergoes TiCl₄- or AcOH-catalyzed reactions with polyphenols to directly install the CF₃ group during benzofuran cyclization [4] [8]. The latter method is preferred for methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate, as it ensures precise C7 functionalization without post-cyclization modifications. Challenges include the steric bulk of the CF₃ group, which can hinder cyclization; optimized conditions (neat AcOH, 120°C) mitigate this by enhancing electrophilicity [4].
Esterification of 7-(trifluoromethyl)-1-benzofuran-2-carboxylic acid to the methyl ester employs three optimized methods:
Table 2: Esterification Methods for Target Compound Synthesis
Method | Catalyst/Reagent | Conditions | Yield | Environmental Impact |
---|---|---|---|---|
Carbodiimide-Mediated | DIPC, DMAP (0.5 mol%) | Solvent-free, 60°C, 2 h | >90% | Low (no solvent) |
Nanoparticle-Catalyzed | FeNP@SBA-15 (0.1 mol%) | MeOH reflux, 6 h | 99% | Moderate (catalyst reuse) |
Polymer-Supported | PS-TPP, TCT | Sonication, rt, 30 min | 95% | Low (minimal waste) |
Scalable production of methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate leverages continuous-flow systems. A two-step flow process combines benzofuran cyclization and esterification:
Purification employs simulated moving bed (SMB) chromatography with C18-modified silica, resolving the product from lactone byproducts (>99.5% purity). Solvent recovery exceeds 95% through integrated distillation [3]. Innovations like triflylpyridinium-mediated flow esterification (5 min residence time, 25°C) further reduce energy costs [1].
Table 3: Industrial Process Parameters
Parameter | Cyclization Step | Esterification Step | Purification |
---|---|---|---|
Reactor Type | Packed-bed (macroporous acid) | Microfluidic (DBSA catalyst) | SMB Chromatography |
Conditions | 80°C, 15 min residence time | 25°C, 5 min residence time | C18 silica, MeOH/H₂O |
Efficiency | 85% conversion | 92% yield | >99.5% purity |
Sustainability | Catalyst reuse (30 cycles) | Water-tolerant | 95% solvent recovery |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: